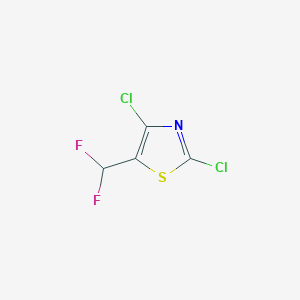

2,4-Dichloro-5-(difluoromethyl)thiazole

説明

2,4-Dichloro-5-(difluoromethyl)thiazole is a halogenated thiazole derivative featuring chlorine atoms at positions 2 and 4 of the thiazole ring and a difluoromethyl (-CF2H) group at position 5. This compound is of significant interest in medicinal and agrochemical research due to the electron-withdrawing effects of chlorine and fluorine, which enhance reactivity and metabolic stability .

特性

IUPAC Name |

2,4-dichloro-5-(difluoromethyl)-1,3-thiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4HCl2F2NS/c5-2-1(3(7)8)10-4(6)9-2/h3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMNCFMVAGOFKJA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(N=C(S1)Cl)Cl)C(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4HCl2F2NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40546391 | |

| Record name | 2,4-Dichloro-5-(difluoromethyl)-1,3-thiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40546391 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

105315-43-3 | |

| Record name | 2,4-Dichloro-5-(difluoromethyl)-1,3-thiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40546391 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Thionyl Chloride-Mediated Halogenation and Cyclization

A foundational approach to synthesizing halogenated thiazoles involves the use of thionyl chloride (SOCl₂) as both a chlorinating agent and solvent. The patent EP0308740A1 details a process for preparing 2,4-dichloro-5-dichloromethylthiazole, which can be adapted for the difluoromethyl analog by modifying the fluorination step . In this method, 2,4-dichloro-5-thiazole-carboxaldehyde (II) reacts with excess thionyl chloride in the presence of a halogenation catalyst such as triethylamine or pyridine . The reaction proceeds via initial aldehyde activation, followed by nucleophilic substitution to introduce chlorine atoms at the 2- and 4-positions.

For the difluoromethyl variant, the aldehyde intermediate (II) undergoes fluorination prior to thiazole ring closure. A two-step sequence is proposed:

-

Fluorination of the Aldehyde Group : Treating the aldehyde with a fluorinating agent like bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor) converts the -CHO group to -CF₂H .

-

Thiazole Cyclization : The fluorinated intermediate then reacts with thionyl chloride and a chlorinating catalyst to form the thiazole ring with dichloro substituents.

Key parameters from EP0308740A1 include:

Hantzsch Thiazole Synthesis with Fluorinated Building Blocks

The Hantzsch thiazole synthesis, a classical method for constructing thiazole rings, has been adapted for fluorinated derivatives. As reviewed in Indian Journal of Pharmaceutical Education and Research, this method involves condensing α-halo carbonyl compounds with thioamides or thioureas . For 2,4-dichloro-5-(difluoromethyl)thiazole, the approach requires:

-

α,α-Dibromo-5-difluoromethylketone : Synthesized by brominating 5-difluoromethylacetylthioamide.

-

Thiourea Derivative : Reacted with the dibromoketone in ethanol under reflux to form the thiazole core .

A representative reaction pathway is:

Optimization Notes :

Direct Fluorination of Preformed Thiazole Intermediates

Post-synthetic fluorination offers a modular route to introduce the difluoromethyl group. EP0115811A2 describes the synthesis of 2,4-dichloro-5-thiazolecarboxaldehyde, a precursor amenable to fluorination . The process involves:

-

Chlorination : Treating 5-methylthiazole with chlorine under UV light to form 2,4-dichloro-5-methylthiazole .

-

Oxidation : Converting the methyl group to an aldehyde using oxidizing agents like selenium dioxide .

-

Fluorination : Applying fluorinating agents (e.g., DAST or XtalFluor-E) to transform the aldehyde (-CHO) to -CF₂H .

Critical Considerations :

-

Selectivity : Excess fluorinating agent risks over-fluorination to -CF₃, necessitating stoichiometric control .

-

Purification : Column chromatography or recrystallization ensures >95% purity .

Comparative Analysis of Synthetic Methods

The table below contrasts the three primary methodologies:

Advantages and Limitations :

-

Thionyl Chloride Route : High yield and simplicity but requires handling corrosive reagents .

-

Hantzsch Method : Modular for substituent variation but involves multi-step synthesis .

-

Direct Fluorination : Precise functionalization but sensitive to reaction conditions .

Industrial-Scale Considerations and Process Optimization

For large-scale production, the thionyl chloride method is favored due to its scalability and minimal purification needs . Key industrial parameters include:

-

Catalyst Recycling : Triethylamine can be recovered via distillation .

-

Waste Management : Excess SOCl₂ is neutralized with aqueous sodium bicarbonate .

-

Safety Protocols : Use of closed systems to manage HCl and SO₂ off-gassing .

Recent advancements focus on flow chemistry to enhance heat transfer and reduce reaction times . Microreactor systems enable precise control over fluorination steps, mitigating side reactions .

化学反応の分析

Types of Reactions: 2,4-Dichloro-5-(difluoromethyl)thiazole undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atoms at positions 2 and 4 can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The thiazole ring can be oxidized or reduced, although these reactions are less common and typically require specific catalysts and conditions.

Common Reagents and Conditions:

Substitution: Nucleophiles like amines or thiols, bases such as potassium carbonate, and solvents like DMF or acetonitrile.

Oxidation/Reduction: Catalysts such as palladium on carbon (Pd/C) for reduction, and oxidizing agents like hydrogen peroxide for oxidation.

Major Products:

Substitution Products: Depending on the nucleophile used, products can include various substituted thiazoles with different functional groups.

Oxidation/Reduction Products: These reactions can lead to the formation of thiazole derivatives with altered oxidation states.

科学的研究の応用

Medicinal Chemistry

Anticancer Properties

Recent studies have shown that thiazole derivatives, including 2,4-dichloro-5-(difluoromethyl)thiazole, exhibit promising anticancer activities. Thiazole compounds have been identified as potential inhibitors of various biological targets involved in cancer progression. For example, thiazoles can inhibit microtubule dynamics and cell cycle progression, making them valuable in developing novel anticancer therapies .

Antimicrobial Activity

Thiazole derivatives have also been recognized for their antimicrobial properties. Research indicates that compounds bearing thiazole moieties can effectively combat antibiotic-resistant bacteria by targeting specific microbial mechanisms. The structure-activity relationship (SAR) studies suggest that modifications to the thiazole ring can enhance antibacterial efficacy .

Agricultural Applications

Pesticide Development

The difluoromethyl group in this compound contributes significantly to its biological activity in pesticide formulations. Difluoromethyl groups are known for their unique chemical properties that improve the performance of pesticides. This compound has been explored as a potential active ingredient in herbicides and insecticides due to its ability to disrupt metabolic pathways in pests .

Material Science

Synthesis of Functional Materials

The thiazole framework is utilized in synthesizing functional materials, including polymers and organic electronics. The incorporation of this compound into polymer matrices can enhance thermal stability and electrical conductivity, making it suitable for applications in electronic devices and sensors .

Table 1: Biological Activities of Thiazole Derivatives

| Compound Name | Activity Type | IC50 (μM) | Reference |

|---|---|---|---|

| This compound | Anticancer | 1.1 | |

| Thiazole Derivative A | Antimicrobial | 5.5 | |

| Thiazole Derivative B | Antiviral | 24.38 |

Table 2: Pesticidal Efficacy of Thiazole Compounds

Case Studies

Case Study 1: Anticancer Activity

A study evaluated the efficacy of various thiazole derivatives against HepG-2 liver cancer cells using MTT assays. The results indicated that thiazoles with difluoromethyl substitutions exhibited enhanced cytotoxicity compared to their non-fluorinated counterparts. This finding supports the hypothesis that fluorinated compounds may improve biological activity due to increased lipophilicity and metabolic stability .

Case Study 2: Antimicrobial Resistance

In a study focused on antibiotic resistance, a series of thiazole derivatives were synthesized and tested against multi-drug resistant strains of Staphylococcus aureus. The results demonstrated that specific modifications to the thiazole structure led to significant reductions in bacterial growth, indicating potential for developing new antibiotics .

作用機序

The mechanism of action of 2,4-Dichloro-5-(difluoromethyl)thiazole involves its interaction with various molecular targets:

Molecular Targets: The compound can bind to enzymes and proteins, disrupting their normal function.

Pathways Involved: It affects pathways related to cell division and growth, making it a potential candidate for anticancer therapies.

類似化合物との比較

Key Structural and Functional Differences:

Substituent Effects: The difluoromethyl group (-CF2H) in this compound enhances metabolic stability compared to non-fluorinated analogs, as fluorine reduces basicity and increases lipophilicity . Chlorine atoms at positions 2 and 4 increase electrophilicity, making the compound reactive in nucleophilic substitution reactions. This contrasts with sulfentrazone, where chlorine and difluoromethyl groups are on a phenyl ring, enabling herbicidal activity via sulfonamide interactions .

Crystallography and Packing :

- Isostructural thiazole derivatives (e.g., compounds 4 and 5 in ) show similar molecular conformations but distinct crystal packing due to halogen substitutions (Cl vs. Br). This suggests that this compound may exhibit unique solid-state properties relevant to material science .

Synthetic Routes :

- Halogenated thiazoles are typically synthesized via cyclization reactions using thioureas or via halogenation of preformed thiazoles. For example, describes high-yield synthesis of chlorophenyl-thiazole derivatives using dimethylformamide (DMF) as a solvent . Fluorinated groups often require specialized agents like Deoxo-Fluor or DAST .

Applications: Pharmaceuticals: The difluoromethyl group in 2-(4-Chlorophenyl)-5-(difluoromethyl)thiazole () is leveraged to improve drug bioavailability and target selectivity .

Research Findings and Data

Physicochemical Properties:

- Solubility and Reactivity : Chlorine and fluorine substituents reduce solubility in polar solvents but enhance stability in biological environments. For instance, 2-(4-Chlorophenyl)-5-(difluoromethyl)thiazole is described as a pale-colored liquid, suggesting moderate polarity .

- Thermal Stability: Fluorinated thiazoles generally exhibit higher thermal stability. notes that 5-Cyclopropyl-2-(difluoromethyl)thiazole is stored under cool conditions, indicating sensitivity to decomposition .

生物活性

2,4-Dichloro-5-(difluoromethyl)thiazole is a heterocyclic compound belonging to the thiazole family, characterized by the presence of both sulfur and nitrogen in its five-membered ring structure. This compound has garnered attention for its diverse biological activities, including antimicrobial, antitumor, and antiviral properties. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables and case studies.

- Molecular Formula : C4HCl2F2NS

- Molecular Weight : 204.02 g/mol

- CAS Number : 105315-43-3

The biological activity of thiazole derivatives, including this compound, is attributed to their ability to interact with various biochemical pathways. These compounds can disrupt microbial cell walls and interfere with cellular processes in cancer cells.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study evaluated its effectiveness against various strains of bacteria and fungi. The results are summarized in Table 1.

Table 1: Antimicrobial Activity of this compound

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 32 µg/mL |

| Staphylococcus aureus | 16 µg/mL |

| Candida albicans | 64 µg/mL |

| Aspergillus niger | 128 µg/mL |

These findings suggest that the compound is particularly effective against gram-positive bacteria and certain fungal species, making it a promising candidate for further development as an antimicrobial agent .

Antitumor Activity

In addition to its antimicrobial properties, this compound has been investigated for its potential antitumor effects. A study assessed its efficacy against HepG2 hepatocellular carcinoma cell lines using MTT assays. The results indicated that the compound inhibited cell proliferation with an IC50 value of approximately 15 µM.

Case Study: Antitumor Efficacy

In vitro studies demonstrated that treatment with this compound led to:

- Cell Cycle Arrest : Induction of G1 phase arrest.

- Apoptosis : Activation of caspases indicative of apoptosis.

- Mechanism : The compound appears to interfere with the PI3K/Akt signaling pathway, which is crucial for cell survival and proliferation .

Antiviral Activity

The antiviral potential of thiazole derivatives has also been explored. In a study targeting the yellow fever virus, analogs of methyl thiazole were synthesized and tested. While specific data on this compound's antiviral activity is limited, related compounds have shown promising results against various viral infections .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2,4-Dichloro-5-(difluoromethyl)thiazole, and how can reaction conditions be controlled to maximize yield and purity?

- Methodological Answer : The synthesis of thiazole derivatives often involves cyclization reactions with halogenated precursors. For example, refluxing intermediates in polar aprotic solvents like DMSO under controlled heating (e.g., 18 hours at 100°C) can yield thiazole cores, followed by selective fluorination using agents like difluoromethyl triflate. Post-synthetic steps, such as crystallization from water-ethanol mixtures, improve purity (yield: ~65%) . For fluorinated analogs, precise stoichiometry and inert atmospheres are critical to avoid side reactions. Reaction monitoring via TLC or HPLC is recommended to optimize conditions .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should researchers prioritize?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) is essential for structural elucidation. Key markers include:

- ¹H NMR : Absence of aromatic protons (due to chlorine substitution) and signals for the difluoromethyl group (δ ~5.5–6.5 ppm, split due to CF₂ coupling).

- ¹³C NMR : Peaks for thiazole carbons (C-2 and C-4 at δ ~150–160 ppm) and CF₂ (δ ~110–120 ppm, J ~250 Hz).

- FT-IR : Stretching vibrations for C-F (1050–1150 cm⁻¹) and C-Cl (550–650 cm⁻¹).

- Mass Spectrometry : Molecular ion peaks ([M+H]⁺) should align with the molecular weight (e.g., m/z 212.0 for C₅HCl₂F₂NS). Cross-validate with elemental analysis (C, H, N, S content) .

Advanced Research Questions

Q. How does the difluoromethyl group at the 5-position influence the compound's electronic structure and intermolecular interactions compared to other substituents?

- Methodological Answer : Fluorination alters electronic properties via inductive effects, increasing electrophilicity of the thiazole ring. Density Functional Theory (DFT) studies reveal that the CF₂ group reduces electron density at C-5, enhancing reactivity in nucleophilic substitutions. Compared to methyl or trifluoromethyl groups, CF₂ improves metabolic stability by resisting oxidative degradation. Protein-ligand docking simulations (e.g., using AutoDock Vina) can quantify interactions, showing CF₂’s role in hydrophobic binding pockets .

Q. What strategies can resolve contradictions in bioactivity data across different studies involving this compound?

- Methodological Answer : Discrepancies often arise from variations in assay conditions or impurity profiles. To address this:

- Standardize Assays : Use validated cell lines (e.g., HEK293 for receptor binding) and control for solvent effects (e.g., DMSO ≤0.1%).

- Purity Verification : Employ orthogonal techniques (HPLC, GC-MS) to confirm ≥95% purity.

- Meta-Analysis : Pool data from multiple studies (e.g., pesticidal activity in EPA reports vs. antimicrobial studies) and apply statistical tools (ANOVA, regression) to identify confounding variables like pH or temperature .

Q. How can researchers design derivatives of this compound to target specific biological pathways, such as microbial resistance or enzyme inhibition?

- Methodological Answer : Structure-Activity Relationship (SAR) studies guide derivative design. For example:

- Antimicrobial Agents : Introduce sulfonamide groups at C-2 to enhance binding to dihydropteroate synthase.

- Enzyme Inhibitors : Replace chlorine at C-4 with bulkier substituents (e.g., cyclopropyl) to sterically block active sites.

- Synthetic Routes : Click chemistry (e.g., copper-catalyzed azide-alkyne cycloaddition) enables rapid diversification. Validate targets using crystallography (e.g., PDB entries) or mutagenesis .

Q. What environmental or metabolic degradation pathways are associated with this compound, and how can they be studied?

- Methodological Answer : Aerobic soil metabolism studies (OECD 307) identify breakdown products like sulfentrazone derivatives. Use LC-QTOF-MS to detect metabolites (e.g., demethylated or hydroxylated forms). For in vitro hepatic metabolism, incubate with human microsomes and monitor via UPLC-MS. Computational tools (e.g., EpiSuite) predict biodegradation half-lives and ecotoxicity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。